molecular formula C11H7N3O6 B15044424 5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B15044424
M. Wt: 277.19 g/mol
InChI Key: AQJBPFFHRKLHMC-UHFFFAOYSA-N
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Description

5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of nitrophenols It features a benzene ring substituted with a hydroxyl group and a nitro group, along with a diazinane trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with barbituric acid. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of an aminophenol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an appropriate electrophile.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted benzene derivatives, depending on the electrophile used.

Scientific Research Applications

5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its biological activity. The compound can form hydrogen bonds and undergo redox reactions, which can modulate the activity of enzymes and receptors. The diazinane trione moiety may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-Hydroxy-5-nitrophenyl)methylidene]amino}nicotinic acid
  • **5-[(2-Hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-4-imidazolidinone

Uniqueness

5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and nitro groups on the benzene ring, along with the diazinane trione moiety, allows for a wide range of chemical reactions and potential applications. This makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C11H7N3O6

Molecular Weight

277.19 g/mol

IUPAC Name

5-[(2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H7N3O6/c15-8-5(2-1-3-7(8)14(19)20)4-6-9(16)12-11(18)13-10(6)17/h1-4,15H,(H2,12,13,16,17,18)

InChI Key

AQJBPFFHRKLHMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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